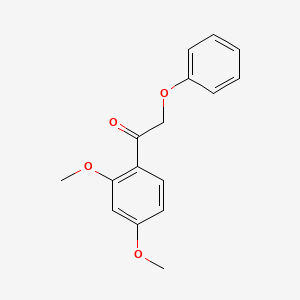

1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-8-9-14(16(10-13)19-2)15(17)11-20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMNOLGACVXOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)COC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with phenoxyacetic acid under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is refluxed for several hours, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted derivatives and reduced or oxidized forms of the original compound .

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Aromatic Ring

Methoxy Positional Isomers

- 1-(3,4-Dimethoxyphenyl)-2-phenoxyethan-1-one: This isomer (Figure S21 in ) shifts methoxy groups to the 3,4-positions, altering electronic distribution.

- 2',4'-Dimethoxyacetophenone (1-(2,4-Dimethoxyphenyl)ethanone): Lacking the phenoxy group, this simpler analog (CAS 829-20-9) exhibits reduced steric hindrance and lower molecular weight (180.20 g/mol vs. 272.29 g/mol for the target compound). Its boiling point is 170–175°C at 20 mmHg .

Hydroxy vs. Methoxy Substitutions

- 1-(2-Hydroxy-4-methoxyphenyl)ethanone: Replacing the 2-methoxy with a hydroxyl group (CAS 552-41-0) introduces hydrogen-bonding capability, increasing solubility in polar solvents but reducing lipid membrane permeability .

Functional Group Variations

Chalcone Derivatives

- (E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (α-H-TMC, 60): A chalcone analog synthesized via Claisen-Schmidt condensation . The α,β-unsaturated ketone system confers greater planarity and conjugation, enhancing UV absorption and radical scavenging activity compared to the saturated ethanone backbone .

- 1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethoxyphenyl)-1-propanone: A dihydrochalcone isolated from Tacca chantrieri, this compound demonstrates antiproliferative activity against cancer cell lines, attributed to its multi-methoxy substitution pattern .

Thioether Analogs

- 1-(2,4-Dimethoxyphenyl)-2-(phenylthio)ethanone (C16H16O3S): Replacing the phenoxy oxygen with sulfur (thioether) increases molecular weight (288.36 g/mol) and polarizability.

Physicochemical Properties

Biological Activity

1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one involves several steps that include the formation of the phenoxy group and the introduction of the dimethoxy substituent. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, particularly those expressing vimentin, a protein associated with epithelial-mesenchymal transition (EMT) in cancer cells. This transition is crucial for cancer metastasis and resistance to therapy .

Mechanism of Action:

The compound appears to function by disrupting vimentin organization within cancer cells, leading to mitotic catastrophe and cell death. Studies have demonstrated that it induces hyperphosphorylation of vimentin at Ser56, which is critical for its function in maintaining cell shape and motility .

Case Studies

Several case studies have evaluated the efficacy of 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one in preclinical models:

- Study on Fibrosarcoma Cells: In vitro testing on HT-1080 fibrosarcoma cells revealed an IC50 value of approximately 1.6 μM for the compound, indicating potent cytotoxicity against these cells. Further structure-activity relationship (SAR) studies led to the identification of derivatives with improved potency .

- Impact on Mesenchymal Cancers: The compound has shown effectiveness in targeting mesenchymal cancers that are typically resistant to conventional therapies. By selectively inhibiting vimentin-expressing cells, it demonstrates a therapeutic index greater than 10 when compared to non-transformed cell types lacking vimentin expression .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one suggests challenges related to solubility and metabolic stability. The compound exhibits poor aqueous solubility (<1 μM), which may hinder its bioavailability in vivo . Additionally, toxicity assessments are crucial as they inform potential side effects during clinical applications.

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one | Anticancer | 1.6 | Vimentin disruption |

| FiVe1 | Anticancer | 44 | Vimentin hyperphosphorylation |

| Other Derivatives | Various | Variable | SAR-based enhancements |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.